molecular formula C13H14O6 B8524693 Benzo[1,3]dioxole-2,2-dicarboxylic acid diethyl ester CAS No. 25260-21-3

Benzo[1,3]dioxole-2,2-dicarboxylic acid diethyl ester

Cat. No. B8524693
M. Wt: 266.25 g/mol
InChI Key: ZAFMNYPECDDVPC-UHFFFAOYSA-N
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Patent
US05480908

Procedure details

A mixture of 0.240 g of the above oxazolidinone, 0.250 g of diethylbromomalonate, 0.500 g of anhydrous potassium carbonate and 10 ml of acetone is stirred overnight, filtered, washed with acetone and evaporated to a brown oil. The oil is purified by flash chromatography, eluting with 5% acetone/toluene. The pure fractions are combined and evaporated giving (S,R)5-(1-naphthyloxymethyl)-2-oxo-3-oxazolidinyl)propyl)1,3-benzodioxole-2,2-dicarboxylic acid, diethyl ester as a colorless oil.
Quantity
0.24 g
Type
reactant
Reaction Step One
Quantity
0.25 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[O:1]1[CH2:5][CH2:4]NC1=O.[CH2:7]([O:9][C:10](=[O:18])[CH:11](Br)[C:12]([O:14][CH2:15][CH3:16])=[O:13])[CH3:8].[C:19](=[O:22])([O-])[O-].[K+].[K+].[CH3:25][C:26]([CH3:28])=O>>[O:22]1[C:19]2[CH:25]=[CH:26][CH:28]=[CH:4][C:5]=2[O:1][C:11]1([C:12]([O:14][CH2:15][CH3:16])=[O:13])[C:10]([O:9][CH2:7][CH3:8])=[O:18] |f:2.3.4|

Inputs

Step One
Name
Quantity
0.24 g
Type
reactant
Smiles
O1C(NCC1)=O
Name
Quantity
0.25 g
Type
reactant
Smiles
C(C)OC(C(C(=O)OCC)Br)=O
Name
Quantity
0.5 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
10 mL
Type
reactant
Smiles
CC(=O)C

Conditions

Stirring
Type
CUSTOM
Details
is stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with acetone
CUSTOM
Type
CUSTOM
Details
evaporated to a brown oil
CUSTOM
Type
CUSTOM
Details
The oil is purified by flash chromatography
WASH
Type
WASH
Details
eluting with 5% acetone/toluene
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
O1C(OC2=C1C=CC=C2)(C(=O)OCC)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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